Triethanolamine triacetate

Description

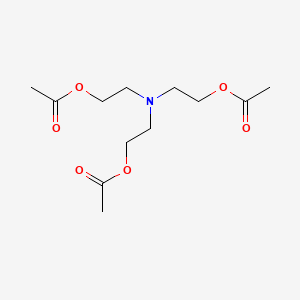

Structure

3D Structure

Properties

CAS No. |

3002-18-4 |

|---|---|

Molecular Formula |

C12H21NO6 |

Molecular Weight |

275.30 g/mol |

IUPAC Name |

2-[bis(2-acetyloxyethyl)amino]ethyl acetate |

InChI |

InChI=1S/C12H21NO6/c1-10(14)17-7-4-13(5-8-18-11(2)15)6-9-19-12(3)16/h4-9H2,1-3H3 |

InChI Key |

DJYQGDNOPVHONN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)CCOC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization of Triethanolamine Triacetate

Esterification Pathways for Triethanolamine (B1662121) Triacetate Synthesis

Esterification is a reversible reaction, and for the synthesis of Triethanolamine Triacetate, the equilibrium must be shifted towards the product side. This is typically achieved by using an excess of the acylating agent or by removing the water formed during the reaction. google.com

In the presence of a strong acid catalyst, the esterification of triethanolamine proceeds through a well-established mechanism. The catalyst, such as sulfuric acid or sulfamic acid, protonates the oxygen atom of a hydroxyl group on the triethanolamine molecule. This protonation increases the electrophilicity of the hydroxyl group's carbon atom, making it more susceptible to nucleophilic attack by the carbonyl oxygen of acetic acid. The subsequent elimination of a water molecule and deprotonation of the carbonyl group yields the ester and regenerates the acid catalyst. This process is repeated for the remaining two hydroxyl groups to form the final triacetate product. The removal of water, often through azeotropic distillation using solvents like xylene or toluene (B28343), is crucial to drive the reaction to completion. google.comgoogle.com

The choice of acylating agent and catalyst significantly impacts the reaction rate and yield.

Acylating Agents:

Acetic Acid: A common and cost-effective reagent for this esterification. The reaction with acetic acid is an equilibrium process requiring a catalyst and the removal of water to achieve high conversion to the triester. google.comchembk.com

Acetic Anhydride (B1165640): A more reactive acylating agent than acetic acid. Its reaction with triethanolamine is faster and essentially irreversible, producing acetic acid as a byproduct instead of water. google.comgoogle.com This eliminates the need for water removal, but it is a more expensive reagent. Using acetic anhydride is a common method for acetylation of alcohols and phenols. psu.eduresearchgate.net

Catalytic Systems:

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid and organic acids such as sulfamic acid or p-toluenesulfonic acid are effective catalysts. google.comgoogle.comiieta.org While highly active, they can be corrosive and may require a neutralization step during product work-up. iieta.org Divalent zinc catalysts have also been explored as an alternative to traditional Brønsted acids, potentially reducing reaction times. google.com

Heterogeneous Acid Catalysts: Solid acid catalysts, such as certain zeolites or zirconium sulfate (B86663) supported on mesoporous silica (B1680970) (SBA-15), offer advantages like easier separation from the reaction mixture, reusability, and reduced corrosion. psu.eduiieta.orgresearchgate.net These have been shown to be effective in the esterification of triethanolamine with fatty acids, a similar reaction. researchgate.net

Enzymatic Catalysis: Lipases can be used to catalyze esterification reactions under milder conditions, offering high selectivity. mdpi.comnih.gov This approach, often referred to as biosynthesis, can minimize by-product formation but may require longer reaction times and optimization of parameters like enzyme concentration and temperature. iieta.orgmdpi.com

Table 1: Comparison of Catalytic Systems for Triethanolamine Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, Sulfamic Acid, p-Toluenesulfonic Acid | High activity, low cost | Corrosive, requires neutralization, difficult to separate |

| Heterogeneous Acid | Zeolites, Supported Zirconium Sulfate | Easy to separate, reusable, less corrosive | Can be more expensive, potentially lower activity than homogeneous catalysts |

| Enzymatic | Lipases | High selectivity, mild reaction conditions, environmentally friendly | Longer reaction times, enzyme cost and stability can be issues |

Stoichiometric Control and Molar Ratio Effects on this compound Product Distribution

The reaction between triethanolamine and an acetylating agent can yield a mixture of mono-, di-, and tri-acetate esters. The final product composition is highly dependent on the molar ratio of the reactants.

Controlling the stoichiometry is the key to selectively producing the desired ester.

A 1:1 molar ratio of triethanolamine to acetic acid will primarily yield triethanolamine monoacetate .

Increasing the ratio towards 1:2 will favor the formation of triethanolamine diacetate .

To synthesize This compound , a significant excess of the acylating agent is required. Molar ratios of triethanolamine to acetic acid (or anhydride) ranging from 1:3 to 1:5 are typically employed to drive the reaction towards the fully esterified product. google.comgoogle.com

Table 2: Effect of Molar Ratio on Product Distribution in Triethanolamine Acetylation

| Molar Ratio (TEA : Acylating Agent) | Predominant Product |

|---|---|

| 1 : 1 | Triethanolamine Monoacetate |

| 1 : 2 | Triethanolamine Diacetate |

| 1 : ≥3 | This compound |

Steric and Electronic Influences on Esterification Rates of Triethanolamine Hydroxyl Groups

The rate of esterification is influenced by both steric and electronic factors.

Reaction Condition Optimization for Enhanced this compound Yields and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized. numberanalytics.com

Temperature: The esterification is typically carried out at elevated temperatures, generally in the range of 100°C to 140°C. google.comgoogle.com This temperature range provides a sufficient reaction rate without causing significant thermal degradation of the reactants or products. google.com

Pressure and Water Removal: The reaction is often performed at atmospheric pressure. To shift the equilibrium towards the products, the water formed during the reaction is continuously removed. A common industrial practice is azeotropic distillation, where a solvent like xylene or toluene is added to the reaction mixture. The solvent forms a low-boiling azeotrope with water, which is distilled off and collected in a Dean-Stark trap, with the solvent being returned to the reactor. google.com

Catalyst Concentration: The amount of acid catalyst used is typically between 0.5% and 1.5% by weight of the reactants. google.com A sufficient amount is needed to achieve a practical reaction rate, but excessive amounts can lead to unwanted side reactions and discoloration of the product. researchgate.net

Purification: After the reaction is complete, the crude product mixture contains the desired this compound, excess acetic acid, the catalyst, and the azeotropic solvent. The solvent and unreacted acetic acid are typically removed by vacuum distillation. google.comgoogle.com This step is crucial for obtaining a product of high purity.

Table 3: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Optimized Range/Condition | Purpose |

|---|---|---|

| Reactant Molar Ratio (TEA:Acetic Acid) | 1 : 3 to 1 : 5 | Drive reaction to completion for tri-ester formation |

| Temperature | 100 - 140 °C | Ensure adequate reaction rate without degradation |

| Catalyst (e.g., Sulfamic Acid) | 0.5 - 1.5 wt% | Accelerate the rate of esterification |

| Water Removal | Azeotropic distillation with xylene or toluene | Shift reaction equilibrium to favor product formation |

| Purification Method | Vacuum distillation | Remove excess reactants and solvent for high purity product |

Role of Dehydrating Agents and Azeotropic Distillation in this compound Synthesis

The esterification of triethanolamine is a reversible reaction where water is formed as a byproduct. To drive the reaction equilibrium towards the formation of the triacetate ester, the continuous removal of water is crucial. This is effectively achieved through the use of dehydrating agents that form an azeotrope with water.

Azeotropic Distillation: This technique involves adding an entrainer, a liquid component that forms a low-boiling azeotrope with water. wikipedia.org Common entrainers used in the synthesis of this compound include xylene and toluene. google.com The azeotropic mixture of the entrainer and water boils at a temperature lower than any of the individual components, allowing for its removal from the reaction mixture through distillation. wikipedia.org The condensed azeotrope separates into two immiscible liquid phases, allowing the entrainer to be recovered and recycled back into the reaction vessel. google.comwikipedia.org This continuous removal of water shifts the reaction equilibrium to favor the formation of the triester.

A Chinese patent describes a preparation method where a dehydrating agent, such as benzene, toluene, or xylene, is added to the reaction mixture of triethanolamine and acetic acid or acetic anhydride. google.com The mixture is heated to reflux, and the water generated is continuously removed with the dehydrating agent. google.com After the reaction is complete, the dehydrating agent and any unreacted acetic acid are recovered under reduced pressure. google.com

Temperature and Pressure Parameters in this compound Reaction Systems

The temperature and pressure at which the synthesis of this compound is conducted are critical parameters that influence the reaction rate, product yield, and purity.

Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. A common temperature range for the esterification of triethanolamine with acetic acid is between 100°C and 140°C. google.comgoogle.com More specifically, a range of 120°C to 140°C is often preferred for reflux and dehydration when using a dehydrating agent like xylene. google.com This temperature range balances the need for a sufficient reaction rate with the prevention of undesirable side reactions or degradation of the product.

Pressure: The initial esterification reaction is generally conducted at ambient pressure. However, after the reaction is complete, vacuum distillation is employed to purify the product. google.com This step is performed under reduced pressure to facilitate the removal of the dehydrating agent, unreacted acetic acid, and other volatile impurities without requiring excessively high temperatures that could lead to the decomposition of the this compound. The pressure for this vacuum distillation step is typically in the range of 0.1 to 0.3 MPa.

A patented synthesis method specifies heating the reaction vessel and gradually raising the temperature to 100°C-140°C for the reflux and dehydration stage. google.com Following the reaction, the dehydrating agent and unreacted acetic acid are recovered under reduced pressure. google.com

Table 1: Typical Reaction Parameters for this compound Synthesis

| Parameter | Value | Purpose |

| Molar Ratio (Triethanolamine:Acetic Acid) | 1:3 to 1:5 | Ensures complete esterification of all three hydroxyl groups. |

| Catalyst | Sulfuric acid or sulfamic acid | Accelerates the reaction rate. google.com |

| Dehydrating Agent | Xylene or Toluene | Forms an azeotrope with water for its continuous removal. google.com |

| Reaction Temperature | 100°C - 140°C | Provides sufficient energy for the reaction to proceed at a practical rate. google.comgoogle.com |

| Pressure (Reaction) | Ambient | Standard condition for the esterification process. |

| Pressure (Purification) | Reduced (Vacuum) | Allows for the removal of volatile impurities at lower temperatures. google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and sustainable processes. innovareacademics.intmv.ac.in These principles focus on various aspects, including waste prevention, atom economy, the use of safer chemicals and solvents, and energy efficiency. msu.edukahedu.edu.in

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. acs.org In the synthesis of this compound from triethanolamine and acetic anhydride, the theoretical atom economy is high as the anhydride reaction does not produce a water byproduct. However, when using acetic acid, the formation of water as a byproduct reduces the atom economy. The use of catalytic processes over stoichiometric reagents is a fundamental aspect of improving atom economy. acs.org

Use of Safer Solvents and Auxiliaries: Traditional synthesis methods for this compound often employ volatile and potentially hazardous organic solvents like benzene, toluene, and xylene as dehydrating agents. google.com Green chemistry encourages the use of safer alternatives or solvent-free conditions. innovareacademics.in While water is a green solvent, it is a byproduct in this esterification and needs to be removed. Research into alternative, less hazardous entrainers or technologies that avoid their use altogether, such as reactive distillation or the use of solid desiccants, could align the synthesis more closely with green chemistry principles.

Energy Efficiency: Conducting reactions at ambient temperature and pressure is a goal of green chemistry to reduce energy consumption. kahedu.edu.in The synthesis of this compound typically requires elevated temperatures. google.comgoogle.com The development of more active catalysts that can facilitate the reaction at lower temperatures would improve the energy efficiency of the process. tmv.ac.in Alternative energy sources, such as microwave irradiation, have been shown to accelerate some organic reactions and could be explored for this synthesis. innovareacademics.innanoient.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, allow for milder reaction conditions, and can often be recycled and reused. msu.edu The synthesis of this compound already utilizes acid catalysts like sulfuric acid and sulfamic acid. google.com From a green chemistry perspective, sulfamic acid is a preferable choice as it is a solid and less corrosive than sulfuric acid. The ideal catalyst would be a heterogeneous catalyst that can be easily separated from the reaction mixture and reused, minimizing waste. tmv.ac.in

Waste Prevention: The prevention of waste is the first and one of the most important principles of green chemistry. kahedu.edu.in In the context of this compound synthesis, this involves maximizing the yield of the desired product and minimizing byproducts. The recovery and recycling of the dehydrating agent and unreacted acetic acid, as described in existing methods, is a step towards waste reduction. google.com Further improvements could involve optimizing the reaction to go to completion, thus reducing the amount of unreacted starting materials that need to be separated and recycled.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Current Practice | Potential for Improvement |

| Waste Prevention | Recovery and recycling of dehydrating agent and unreacted acetic acid. google.com | Optimization for higher conversion to minimize unreacted starting materials. |

| Atom Economy | Higher with acetic anhydride than with acetic acid. | Use of catalytic methods to maximize incorporation of reactants. acs.org |

| Safer Solvents/Auxiliaries | Use of toluene and xylene as dehydrating agents. google.com | Exploration of less hazardous entrainers or solvent-free conditions. |

| Energy Efficiency | Reaction requires heating to 100-140°C. google.comgoogle.com | Development of catalysts that function at lower temperatures; investigation of microwave-assisted synthesis. innovareacademics.intmv.ac.in |

| Catalysis | Use of sulfuric acid or sulfamic acid. google.com | Development of recyclable, heterogeneous catalysts. tmv.ac.in |

By focusing on these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Advanced Structural and Spectroscopic Characterization of Triethanolamine Triacetate

Crystallographic Analysis of Triethanolamine (B1662121) Triacetate and its Derivatives

Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for triethanolamine triacetate is not extensively reported in publicly available literature, the principles of the technique and analyses of related structures provide a strong framework for understanding its potential solid-state architecture.

X-ray diffraction (XRD) on a single crystal of this compound would provide detailed information about its crystal system, space group, and the dimensions of the unit cell. The resulting electron density map allows for the determination of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For a crystalline powder of this compound, powder X-ray diffraction (PXRD) would yield a characteristic pattern of diffraction peaks, which can be used for phase identification and to gain insights into the crystal lattice parameters. google.com

In the absence of direct data for this compound, analysis of related compounds, such as metal complexes of triethanolamine, provides valuable insights. For instance, the crystal structure of bis(triethanolamine)nickel(II) dinitrate reveals a distorted octahedral geometry around the nickel ion, with the triethanolamine ligand coordinating in a tridentate fashion. mdpi.com Similarly, a cobalt(II) complex with two triethanolamine ligands has been characterized, showing an octahedral coordination environment. nih.gov These studies highlight the conformational flexibility of the triethanolamine backbone and its ability to engage in complex coordination. The study of a salt containing acetate (B1210297) and a triethanolammonium (B1229115) cation, acetate urea (B33335) triethanolammonium, also provides a reference for the types of crystal packing that can be expected.

Table 1: Hypothetical Crystallographic Data for this compound based on Related Structures

| Parameter | Expected Value/Information Provided |

| Crystal System | To be determined by XRD; could range from triclinic to cubic. |

| Space Group | To be determined by XRD; will define the symmetry elements present in the crystal. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°). These parameters would define the size and shape of the repeating unit in the crystal lattice. |

| Molecular Conformation | The N-C-C-O torsion angles would be of particular interest, defining the orientation of the three acetate-bearing arms relative to the central nitrogen atom. The conformation could be influenced by steric hindrance and intermolecular forces. |

| Bond Lengths & Angles | Precise measurements for all covalent bonds (e.g., C-O, C=O, C-N, C-C) and the angles between them would be obtained. For instance, the C=O bond of the acetate group is expected to be shorter than the C-O single bond. |

Dipole-Dipole Interactions: The polar carbonyl groups (C=O) of the acetate moieties are expected to be significant contributors to intermolecular dipole-dipole interactions, influencing the relative orientation of adjacent molecules.

Hydrogen Bonding: Although this compound itself lacks strong hydrogen bond donors like hydroxyl or primary/secondary amine groups, weak C-H···O hydrogen bonds may play a role in directing the crystal packing. nih.gov The methylene (B1212753) protons of the ethyl groups and the methyl protons of the acetate groups can act as weak donors, interacting with the oxygen atoms of the carbonyl groups on neighboring molecules.

In related structures, such as bis(triethanolamine)nickel(II) dinitrate, hydrogen bonding involving the hydroxyl groups of the triethanolamine ligand is a dominant factor in the crystal packing. mdpi.com The analysis of such structures is instrumental in predicting the types of supramolecular assemblies that might be formed by this compound. mpg.de

Vibrational Spectroscopy for this compound Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing their local chemical environment.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Each functional group has characteristic absorption frequencies, making the IR spectrum a molecular fingerprint. For this compound, the key IR signatures would be associated with the acetate and amine groups.

Acetate Group Vibrations: The most prominent feature for the acetate groups would be the strong C=O stretching vibration, typically observed in the region of 1750-1735 cm⁻¹. The exact position of this band can be influenced by the electronic environment. The C-O single bond stretching vibration of the ester is also expected, usually in the 1250-1000 cm⁻¹ range.

Amine Moiety Vibrations: The tertiary amine (C-N) stretching vibration is generally weaker than the C-O or C=O stretches and appears in the 1250-1020 cm⁻¹ region, often overlapping with other absorptions.

C-H Vibrations: Stretching and bending vibrations of the C-H bonds in the ethyl and methyl groups would be observed in the ranges of 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.

Table 2: Predicted Prominent Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O Stretch | Acetate (Ester) | ~1740 | Strong |

| C-H Stretch (Aliphatic) | Ethyl, Methyl | 2980-2850 | Medium to Strong |

| C-H Bend (Scissoring/Bending) | Ethyl, Methyl | 1470-1365 | Variable |

| C-O Stretch (Ester) | Acetate (Ester) | 1250-1200 | Strong |

| C-N Stretch | Tertiary Amine | 1250-1020 | Weak to Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for characterizing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: The symmetric stretching of the C-C and C-N bonds in the molecular backbone may be more prominent in the Raman spectrum than in the IR spectrum.

C=O Stretch: The carbonyl stretch is also Raman active and would provide complementary information to the IR data.

The Raman spectrum of the parent compound, triethanolamine, has been documented and provides a reference for the vibrations of the ethanolamine (B43304) skeleton. nih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the connectivity and chemical environment of atoms. rsc.org

For this compound, ¹H and ¹³C NMR spectra would be essential for confirming its successful synthesis and for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The integration of these signals would correspond to the number of protons of each type.

Methylene Protons adjacent to Nitrogen (N-CH₂): These protons would likely appear as a triplet.

Methylene Protons adjacent to Oxygen (O-CH₂): These protons, being adjacent to the electron-withdrawing acetate group, would be shifted downfield (to a higher ppm value) compared to the N-CH₂ protons and would also likely appear as a triplet.

Methyl Protons of the Acetate Group (CH₃): These protons would appear as a sharp singlet, integrating to nine protons (3 x CH₃).

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): This would be the most downfield signal, typically appearing in the range of 170-180 ppm.

Methylene Carbons (N-CH₂ and O-CH₂): Two distinct signals would be expected for the two types of methylene carbons in the ethyl arms.

Methyl Carbon (CH₃): A signal for the methyl carbon of the acetate group would be observed at the most upfield region of the spectrum.

While specific NMR data for this compound is not published, the spectra for triethanolamine are well-documented and provide expected chemical shift ranges for the carbons and protons of the core structure. nih.govchemicalbook.comchemicalbook.comhmdb.cahmdb.cajabuonomo.com For instance, in triethanolamine, the two carbon signals appear around 57-60 ppm in CDCl₃. nih.gov In this compound, the O-CH₂ carbons would be expected to shift significantly downfield due to the deshielding effect of the acetate group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| N-(CH₂)₂ | ~2.8 | ~55 | Triplet |

| O-(CH₂)₂ | ~4.2 | ~62 | Triplet |

| C=O | - | ~171 | - |

| O=C-CH₃ | ~2.1 | ~21 | Singlet |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis of this compound

The molecular structure of this compound consists of a central nitrogen atom bonded to three equivalent ethyl acetate chains (-CH₂CH₂OCOCH₃). This symmetry is reflected in its NMR spectra, which show a distinct set of signals for the protons and carbons in the repeating units.

The ¹H NMR spectrum is expected to show three main signals. The protons of the methyl group in the acetate function (H₃C-C=O) typically appear as a singlet around δ 2.0-2.1 ppm. The two methylene groups in the ethanolamine backbone are chemically distinct. The methylene protons adjacent to the ester oxygen (-CH₂-O-C=O) are deshielded and are expected to resonate as a triplet at approximately δ 4.1-4.3 ppm. The other methylene protons, which are adjacent to the central nitrogen atom (N-CH₂-), are expected to appear as a triplet at a slightly more upfield position, typically around δ 2.8-3.0 ppm. The triplet splitting pattern arises from the coupling between the adjacent, non-equivalent methylene groups.

The ¹³C NMR spectrum will correspondingly display four signals for the unique carbon atoms in the structure. The carbonyl carbon (C=O) of the acetate group is the most deshielded, appearing in the range of δ 170-172 ppm. pressbooks.pubpressbooks.pub The carbon of the methylene group attached to the ester oxygen (-CH₂-O) is found around δ 60-63 ppm. The methylene carbon adjacent to the nitrogen (N-CH₂) is expected at approximately δ 50-54 ppm. Lastly, the methyl carbon of the acetate group (H₃C-C=O) gives a signal in the upfield region, around δ 20-21 ppm. carlroth.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Acetyl Methyl (CH₃-C=O) | 2.05 (singlet) | 21.0 |

| Methylene (N-CH₂-) | 2.90 (triplet) | 53.5 |

| Methylene (-CH₂-O) | 4.20 (triplet) | 62.5 |

| Carbonyl (C=O) | - | 171.0 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for this compound Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify proton-proton coupling relationships. For this compound, a clear cross-peak is expected between the signals of the two methylene groups (N-CH₂- and -CH₂-O), confirming their adjacency in the ethyl chains. The methyl protons of the acetate group would not show any COSY correlations as they are not coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show correlations between the proton signal at ~2.05 ppm and the carbon signal at ~21.0 ppm (acetyl methyl group), the proton signal at ~2.90 ppm and the carbon signal at ~53.5 ppm (N-CH₂ group), and the proton signal at ~4.20 ppm and the carbon signal at ~62.5 ppm (-CH₂-O group).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular framework. Key expected HMBC correlations for this compound would include:

A correlation from the acetyl methyl protons (~2.05 ppm) to the carbonyl carbon (~171.0 ppm).

Correlations from the methylene protons adjacent to the oxygen (~4.20 ppm) to the carbonyl carbon (~171.0 ppm) and the adjacent methylene carbon (~53.5 ppm).

Correlations from the methylene protons adjacent to the nitrogen (~2.90 ppm) to the neighboring methylene carbon (~62.5 ppm).

These combined 2D NMR techniques provide definitive evidence for the structural integrity of this compound.

Quantitative NMR for this compound Compositional Analysis

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance or the composition of a mixture without the need for identical reference standards for each component. nih.govcore.ac.uk For this compound, ¹H qNMR can be used to assess its purity by comparing the integral of a characteristic proton signal of the compound against the integral of a certified internal standard of known concentration.

To ensure accuracy in qNMR, several experimental parameters must be carefully controlled. A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being measured) is crucial to allow for complete magnetization recovery between scans, ensuring that the signal integrals are directly proportional to the number of protons. rsc.org The selection of a suitable internal standard is also critical; it should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. For this compound, a standard like maleic acid or dimethyl sulfone could be used. By carefully weighing the sample and the internal standard, the absolute purity of the this compound can be calculated with high precision.

Mass Spectrometry Techniques for this compound Molecular Confirmation and Purity Assessment

Mass spectrometry provides essential information on the molecular weight and elemental composition of this compound, and its fragmentation patterns can further confirm the structure.

High-Resolution Mass Spectrometry (HRMS) for this compound Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule. The molecular formula of this compound is C₁₂H₂₁NO₆. The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

An accurate mass measurement from an HRMS experiment that matches the theoretical mass for C₁₂H₂₁NO₆H⁺ provides strong evidence for the compound's identity and elemental composition. ucr.eduuky.edu

Table 2: Theoretical High-Resolution Mass for Protonated this compound

| Ion Formula | Theoretical Monoisotopic Mass (m/z) |

| [C₁₂H₂₁NO₆ + H]⁺ | 276.1493 |

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the protonated molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.

For protonated this compound ([M+H]⁺, m/z 276.1), several fragmentation pathways can be predicted. A primary fragmentation would likely involve the neutral loss of one or more acetyl groups (CH₃CO₂H, 60.02 Da). Another expected fragmentation is the cleavage of the C-O or C-N bonds in the ethanolamine backbone.

Predicted Fragmentation Pathways:

Loss of Acetic Acid: [M+H]⁺ → [M+H - CH₃COOH]⁺ (m/z 216.1)

Cleavage of the C-O Bond: This could lead to the formation of an ion corresponding to the loss of an acetoxyethyl group.

Cleavage of the N-C Bond: Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for amines and could lead to characteristic fragment ions. libretexts.org A prominent fragment could arise from the loss of a CH₂CH₂OAc group, leading to an ion at m/z 174.

The analysis of these fragmentation patterns in the MS/MS spectrum allows for a detailed confirmation of the connectivity within the this compound molecule, complementing the data obtained from NMR spectroscopy.

Computational and Theoretical Investigations of Triethanolamine Triacetate

Quantum Chemical Studies on Triethanolamine (B1662121) Triacetate Molecular Structure and Reactivity

There is no specific, publicly available research that applies quantum chemical methods to investigate the molecular structure and reactivity of Triethanolamine Triacetate.

Density Functional Theory (DFT) for Electronic Structure and Energetics of this compound

A detailed analysis of the electronic structure and energetics of this compound using Density Functional Theory (DFT) has not been reported in the scientific literature. Such a study would be invaluable for understanding the molecule's stability, reactivity, and spectroscopic properties. Typically, DFT calculations could provide insights into:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating parameters such as HOMO-LUMO energy gaps, which are crucial for predicting chemical reactivity.

Charge Distribution: Mapping the electron density to identify electrophilic and nucleophilic sites.

Thermodynamic Properties: Estimating enthalpy of formation, Gibbs free energy, and other energetic parameters.

Without dedicated research, any data presented in a table format would be speculative.

Conformational Analysis and Isomerism in this compound Systems

A comprehensive conformational analysis of this compound, which would involve identifying and ranking the stability of its various spatial arrangements (conformers), is not available. Similarly, a systematic study of potential isomers of this compound has not been published. Such research would be essential for understanding how the molecule's shape influences its physical and chemical properties.

Molecular Dynamics (MD) Simulations of this compound Systems

No specific molecular dynamics (MD) simulation studies focusing on this compound have been found in the reviewed literature.

Simulation of this compound in Condensed Phases

There are no published simulations of this compound in condensed phases (liquid or solid). These simulations would be critical for understanding its bulk properties, such as density, viscosity, and diffusion coefficients, which are essential for many industrial applications.

Intermolecular Interactions and Solvent Effects on this compound Behavior

Research detailing the intermolecular interactions of this compound with itself or with solvent molecules is not available. Understanding these interactions is key to predicting its solubility, miscibility, and behavior in various chemical environments.

Mechanistic Modeling of Reactions Involving this compound

There is a lack of published research on the mechanistic modeling of reactions that involve this compound. Such studies would be instrumental in elucidating reaction pathways, identifying transition states, and calculating activation energies for processes such as its synthesis, hydrolysis, or thermal decomposition.

Transition State Characterization and Reaction Pathway Elucidation for this compound Transformations

The transformation of this compound, whether through decomposition, hydrolysis, or other chemical reactions, proceeds through a series of high-energy transition states that connect reactants, intermediates, and products along a reaction pathway. Computational methods, particularly Density Functional Theory (DFT) and ab initio molecular dynamics (MD), are instrumental in mapping these pathways and characterizing the fleeting geometries of transition states.

Methodologies for Reaction Pathway Analysis:

A common approach to elucidating reaction mechanisms is to first identify the stationary points (reactants, products, and intermediates) on the potential energy surface (PES). Following this, transition state (TS) search algorithms are employed to locate the first-order saddle point connecting these minima. The Intrinsic Reaction Coordinate (IRC) path is then calculated to confirm that the identified TS correctly links the desired reactant and product.

For more complex reactions, a detailed analysis can be performed using the Unified Reaction Valley Approach (URVA). This method examines the reaction path and its curvature to partition the mechanism into distinct phases:

Contact/Preparation Phase: Reactants approach and orient themselves.

Transition State Phase(s): The primary bond-breaking and bond-forming events occur.

Product Adjustment Phase: The nascent products relax into their equilibrium geometries.

Separation Phase: Products move apart.

Findings from Related Systems:

While direct studies on this compound are limited, research on analogous systems provides valuable insights. For instance, DFT studies on the neutral hydrolysis of ethyl acetate (B1210297) have been used to calculate activation energies and characterize the geometry of transition states, revealing the elongation of specific bonds as the reaction proceeds. Such studies demonstrate the importance of including polarization and diffuse functions in the basis set to accurately model the energetics of the reaction.

In a study on the catalytic activity of Triethanolamine (TEOA) itself in the carboxylative cyclization of propargylic amines, DFT calculations were crucial in revealing the reaction mechanism. The study showed that TEOA activates CO2 by forming a ring-shaped carbonate intermediate, which was identified as a key step in the catalytic cycle nih.gov. This highlights how computational methods can uncover unexpected catalytic roles and intermediates.

The table below summarizes representative computational data for a generic ester hydrolysis transition state, illustrating the type of information that can be obtained.

| Parameter | Value | Computational Method | Description |

| Activation Energy (ΔE‡) | 8 - 15 kcal/mol | DFT (B3LYP/6-31G) | Energy barrier for the reaction, indicating the kinetic feasibility. |

| Key TS Bond Distance (C-O) | ~1.9 Å | DFT (B3LYP/6-31G) | Elongated bond in the transition state that is breaking. |

| Key TS Bond Distance (O-H) | ~1.5 Å | DFT (B3LYP/6-31G) | Elongated bond in the attacking water molecule. |

| Imaginary Frequency | -400 cm⁻¹ to -200 cm⁻¹ | DFT (B3LYP/6-31G) | A single negative frequency confirms the structure is a true transition state. |

Note: The data in this table are illustrative for a typical ester hydrolysis and not specific to this compound.

These examples underscore the capability of computational chemistry to provide a detailed, step-by-step description of chemical transformations, a task that is often challenging for experimental methods alone.

Proton Transfer Dynamics in Triethanolamine Acetate Related Systems

This compound is formed from the acid-base reaction between Triethanolamine, a weak base, and acetic acid, a weak acid. The resulting material is a protic ionic liquid (PIL), where the extent of proton transfer from the acid to the base is a critical determinant of its physical and chemical properties, including its conductivity.

Computational studies, particularly semi-empirical methods like Density Functional Tight Binding (DFTB) combined with molecular dynamics (MD), are well-suited to investigate these dynamics. These simulations can model the system on timescales sufficient to observe proton transfer events.

Incomplete Proton Transfer:

Studies on the closely related system, triethylammonium (B8662869) acetate (formed from triethylamine (B128534) and acetic acid), have shown that proton transfer is often incomplete. nih.govresearchgate.net The liquid phase is not composed solely of triethylammonium cations and acetate anions but exists as a complex equilibrium mixture of the ionized species and the neutral amine and acid molecules. nih.govnih.govresearchgate.net This dynamic equilibrium is crucial for understanding the properties of such materials.

Computational Insights into Proton Transfer:

Energy Profiles: DFT calculations on the triethylamine/acetic acid pair have been used to construct energy profiles for the proton transfer reaction. These calculations show the relative stability of the neutral, hydrogen-bonded pair versus the ionized ion pair, providing a thermodynamic basis for the observed equilibrium. researchgate.net

Molecular Dynamics Simulations: MD simulations using the DFTB method have been employed to explore the structural features and dynamics of triethylammonium acetate. These simulations reveal that ionization is a partial process and that the few resulting ionic pairs are stable and embedded within a matrix of neutral acetic acid molecules. nih.govresearchgate.netnih.gov

Conductivity Mechanisms: In PILs, conductivity can occur through vehicular transport (diffusion of entire ions) or a Grotthuss-type mechanism (structural diffusion via proton hopping along hydrogen-bonded networks). rsc.org Computational studies on various PILs suggest that incomplete proton transfer can enhance conductivity by creating pathways for this proton hopping, a phenomenon observed in "pseudo-protic ionic liquids". rsc.org

The table below presents key parameters from computational studies on proton transfer in amine-acid systems, illustrating the insights gained.

| Parameter | Finding | Computational Method | Significance |

| Degree of Ionization | Partial (~25% in some simulations) | DFTB-MD | Indicates an equilibrium between neutral and ionic species, affecting bulk properties. nih.govnih.gov |

| Proton Transfer Barrier | Low, can be nearly barrierless in favorable configurations | DFT Scan | Suggests that proton transfer is a rapid and dynamic process. |

| Predominant Species | Neutral, hydrogen-bonded acid-base pairs | DFTB-MD | Challenges the simple view of PILs as fully ionic systems. researchgate.net |

| Cation-Anion Binding Motif | Strong hydrogen bond and electrostatic interactions | Ab Initio MD | Describes the primary interaction holding the ion pairs together in the liquid state. researchgate.netnih.govacs.org |

These computational findings demonstrate that the environment of this compound is a dynamic network of hydrogen bonds with continuous proton exchange, rather than a static collection of ions.

Structure-Activity Relationships and Design Principles for this compound Analogs

While this compound itself has applications, its molecular scaffold can be modified to create analogs with tailored properties for specific functions, such as improved catalytic activity, enhanced surfactant properties, or specific biological interactions. Computational methods are central to the rational design of such analogs by establishing structure-activity relationships (SAR) and structure-property relationships (SPR).

Computational Design Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity or a specific property. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding features are favorable or unfavorable for activity, guiding the design of more potent analogs. mdpi.com

Molecular Docking: If the target of the analog is a biological macromolecule (like an enzyme or receptor), molecular docking can be used to predict the binding mode and affinity of designed compounds. This allows for the virtual screening of large libraries of potential analogs before their synthesis.

De Novo Design: These computational tools build novel molecular structures from scratch within the constraints of a target's binding site, suggesting entirely new chemical scaffolds with the potential for high affinity and selectivity. nih.gov

Design Principles for this compound Analogs:

Based on the structure of this compound, several modification strategies could be computationally explored to create functional analogs:

Modification of the Hydroxyl Groups: The three hydroxyl groups of the triethanolamine core could be esterified with different carboxylic acids (e.g., longer-chain fatty acids to enhance surfactant properties, or functionalized acids to introduce catalytic sites). Computational models could predict how these changes affect properties like solubility, aggregation, and reactivity.

Alteration of the Amine Core: The central nitrogen atom and the ethyl linkers could be modified, although this is more synthetically challenging. Computational chemistry could assess the impact of such changes on the pKa of the amine, its steric profile, and its ability to coordinate with other species.

Variation of the Acetate Counter-ion: Replacing acetate with other carboxylates or different anions would change the properties of the resulting ionic liquid. DFT calculations could predict the degree of proton transfer and the strength of the cation-anion interaction for different pairings.

The table below outlines how computational design principles could be applied to create novel this compound analogs.

| Design Goal | Potential Modification | Computational Method(s) | Predicted Outcome |

| Enhanced Surfactancy | Esterification with long-chain fatty acids | Molecular Dynamics (MD) | Prediction of critical micelle concentration and aggregation behavior. |

| Improved Catalytic Activity | Introduction of functional groups on the acetate | DFT, Molecular Docking | Lowering of reaction barriers for a target reaction. |

| Tuned pH Buffering Range | Modification of the ethyl chains or acetate pKa | pKa Prediction Algorithms, DFT | Shifting the effective buffering pH to a desired range. |

| Increased Biodegradability | Introducing ester or amide linkages prone to hydrolysis | QSAR, MD Simulations | Predicting degradation pathways and rates in a simulated biological environment. |

By leveraging these computational tools, the design of this compound analogs can move from a trial-and-error approach to a more rational, targeted process, accelerating the discovery of new molecules with desired functionalities. nih.gov

Mechanistic Studies of Reactions Involving Triethanolamine Triacetate

Triethanolamine (B1662121) Triacetate as a Reaction Medium or Additive

As a polar and basic compound, triethanolamine triacetate can be expected to function as a reaction medium or an influential additive in various organic transformations.

This compound is characterized as a polar solvent that is readily soluble in water. Its polarity suggests its potential to influence reaction rates and selectivity by stabilizing polar transition states and intermediates. The presence of three acetate (B1210297) groups, in addition to the tertiary amine, would contribute to its polarity and its ability to engage in hydrogen bonding, which can be a crucial factor in solvent-substrate interactions. While specific studies on the solvent effects of this compound are not extensively documented, research on a deep eutectic solvent containing triethanolamine and sodium acetate has demonstrated its efficacy in promoting the synthesis of tetrahydrodipyrazolopyridines under microwave irradiation, highlighting the potential of triethanolamine derivatives as effective reaction media. researchgate.net

Role of this compound in Catalytic Cycles

The structural features of this compound, namely the tertiary amine and the acetate groups, suggest its potential to participate actively in catalytic cycles, both in metal-catalyzed and organocatalytic systems.

Triethanolamine is a known ligand that can coordinate to metal centers through its nitrogen and oxygen atoms, forming stable complexes. gcu.edu.pk It can act as a tri- or tetradentate ligand, influencing the electronic and steric environment of the metal catalyst. gcu.edu.pk The acetate groups in this compound could further enhance its coordinating ability, potentially leading to more stable and selective catalysts. Research on the palladium-catalyzed Heck reaction has shown that triethanolamine can act as a base, a ligand, and a reaction medium. researchgate.net A similar multifunctional role can be postulated for this compound. While direct studies on this compound as a ligand are scarce, the established coordination chemistry of triethanolamine provides a strong basis for its potential in this area. gcu.edu.pkresearchgate.net

Table 1: Comparison of Reaction Conditions and Yields in the Heck Reaction Using Triethanolamine

| Entry | Aryl Halide | Olefin | Catalyst | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)2 | Triethanolamine | 100 | 10 | 95 |

| 2 | Bromobenzene | Styrene | Pd(OAc)2 | Triethanolamine | 100 | 10 | 85 |

| 3 | 4-Iodotoluene | n-Butyl acrylate | Pd(OAc)2 | Triethanolamine | 100 | 10 | 92 |

| 4 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)2 | Triethanolamine | 100 | 10 | 88 |

This table is based on data from studies on triethanolamine, as direct data for this compound is not available.

The tertiary amine functionality in this compound makes it a potential organocatalyst. Tertiary amines are known to catalyze a variety of organic reactions through mechanisms involving nucleophilic catalysis or general base catalysis. Triethanolamine itself has been shown to be an efficient organocatalyst for the carboxylative cyclization of propargylic amines with CO2. nih.gov DFT studies of this reaction suggest that triethanolamine activates CO2 to form a ring-shaped carbonate intermediate, which plays a crucial role in the catalytic cycle. nih.gov It is plausible that this compound could function similarly, with the basic nitrogen atom being the key catalytic site.

Interactions of this compound with Substrates and Reagents

Complexation Chemistry of this compound with Metal Ions or Organic Molecules

While specific research on the complexation of this compound is limited, it is recognized as a metal chelating agent. alfa-chemistry.com The molecule can act as a tetradentate ligand, coordinating to a central metal ion through the tertiary amine nitrogen and one, two, or all three of the carbonyl oxygen atoms from the acetate groups. The formation and stability of these complexes would depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the solvent system, and the presence of competing ligands.

The ester groups in this compound make it a significantly different ligand compared to triethanolamine (TEA). TEA typically coordinates to metals as a tridentate (N,O,O') or tetradentate (N,O,O',O") ligand through its nitrogen and hydroxyl groups. gcu.edu.pk The deprotonation of TEA's hydroxyl groups can lead to the formation of stable, often polynuclear, metal complexes. gcu.edu.pk In contrast, this compound coordinates through the nitrogen and the weaker donor carbonyl oxygens, which would likely result in different complex stabilities and structures.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Potential Coordinating Atoms | Description |

|---|---|---|

| Monodentate | N | Coordination solely through the central nitrogen atom. |

| Bidentate | N, O | Chelation involving the central nitrogen and one carbonyl oxygen. |

| Tridentate | N, O, O' | Chelation involving the central nitrogen and two carbonyl oxygens. |

This table represents theoretical coordination modes based on the structure of this compound, as specific experimental data is scarce.

The complexation with organic molecules would likely be driven by weaker intermolecular forces such as dipole-dipole interactions or van der Waals forces, unless the organic molecule has functionalities capable of forming strong interactions with the amine or ester groups.

Hydrogen Bonding Networks in this compound Reaction Systems

The capacity for hydrogen bonding in this compound is fundamentally different from that of triethanolamine. Triethanolamine, with its three hydroxyl groups, can act as both a hydrogen bond donor and acceptor, leading to extensive intramolecular and intermolecular hydrogen bonding networks. researchgate.netrsc.org Studies have shown the formation of complex three-dimensional polymeric networks in crystals involving triethanolamine. researchgate.net

This compound, having its hydroxyl protons replaced by acetyl groups, cannot function as a hydrogen bond donor. However, the carbonyl oxygen atoms of the three acetate groups and the tertiary nitrogen atom can act as hydrogen bond acceptors. In reaction systems containing hydrogen bond donor species (e.g., water, alcohols, or primary/secondary amines), this compound could participate in the formation of hydrogen bonding networks.

Table 2: Potential Hydrogen Bonding Interactions of this compound

| TETA Functional Group | Interaction Type | Potential H-Bond Donor Partner |

|---|---|---|

| Carbonyl Oxygen (C=O) | H-bond Acceptor | Water, Alcohols, Primary/Secondary Amines, etc. |

This table outlines potential hydrogen bonding interactions. The actual formation and strength of these bonds would depend on the specific chemical environment.

Applications of Triethanolamine Triacetate in Advanced Materials Science and Chemistry

Triethanolamine (B1662121) Triacetate in Sol-Gel Synthesis and Nanomaterial Fabrication

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research detailing the use of Triethanolamine triacetate in sol-gel synthesis and nanomaterial fabrication. While its precursor, triethanolamine (TEA), is widely documented as a complexing agent, stabilizer, and pH modifier in these processes, the application of the acetylated form, this compound, is not prominently featured in published research within this domain.

Role as a Complexing Agent in Metal Oxide Nanoparticle Synthesis (e.g., ZnO, Perovskites)

There is no substantial body of research to suggest that this compound is commonly employed as a complexing agent in the synthesis of metal oxide nanoparticles such as zinc oxide (ZnO) or perovskites. Scientific studies predominantly focus on triethanolamine (TEA) for this purpose. TEA's hydroxyl and amine groups are effective at chelating metal ions, thereby controlling hydrolysis and condensation rates in sol-gel processes. The ester groups in this compound would likely alter this chelating ability, and its specific interactions and effectiveness as a complexing agent in this context have not been thoroughly investigated or reported in the available literature.

Influence of this compound on Morphology, Crystallinity, and Phase Evolution of Materials

Given the absence of studies utilizing this compound in nanomaterial synthesis, there is no available data on its specific influence on the morphology, crystallinity, and phase evolution of materials like ZnO or perovskites. The morphology and crystalline structure of nanoparticles are highly dependent on the interactions between the precursors and any additives. Without experimental evidence, any claims about the effect of this compound would be purely speculative.

This compound as a Templating Agent for Nanostructure Control

The role of a templating agent is to direct the formation of a specific nanostructure. While various organic molecules can act as templates, there is no scientific literature to support the use of this compound for this purpose in the context of nanomaterial fabrication.

This compound in Polymer Science and Engineering

Compatibility and Blending Studies of this compound with Polymer Matrices

There is a lack of published research specifically investigating the compatibility and blending of this compound with various polymer matrices. Such studies would typically involve thermal analysis (e.g., DSC, TGA), morphological analysis (e.g., SEM, TEM), and mechanical testing to understand the miscibility and the effect of the additive on the polymer's properties. Without such dedicated studies, no data tables or detailed research findings can be presented.

This compound as a Modifier for Polymer Membrane Properties

While triethanolamine has been explored as a modifying agent for polymer membranes, there is no available research that specifically details the use of this compound for modifying polymer membrane properties. Therefore, there is no information on its effect on membrane flux, rejection rates, or other performance characteristics.

Aminolysis Reactions of Polymers Facilitated by Triethanolamine Acetates

The chemical recycling of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), through aminolysis is a critical strategy for waste valorization. This process involves the degradation of the polymer's ester linkages by amines to yield valuable smaller molecules. The efficiency of this reaction can be significantly enhanced by catalysts, with acetate (B1210297) salts, used in conjunction with alkanolamines like triethanolamine (TEA), playing a notable role.

While triethanolamine itself can act as the aminolytic agent, the presence of an acetate source, such as sodium acetate or zinc acetate, has been shown to catalyze the depolymerization process. researchgate.netsci-hub.seresearchgate.net In these systems, the catalyst facilitates the nucleophilic attack of the amine on the carbonyl carbon of the polyester's ester group. sci-hub.se Computational studies on analogous ester aminolysis reactions suggest that acetate can function as a bifunctional catalyst. It is proposed to activate the amine nucleophile and stabilize the leaving group concurrently, proceeding through a concerted acyl substitution mechanism rather than a classic stepwise pathway. daneshyari.com

In a typical application, waste PET is reacted with an alkanolamine, such as monoethanolamine or triethanolamine, at elevated temperatures. The addition of a catalyst like zinc acetate or sodium acetate (typically 0.5-1.5% by weight relative to the polymer) accelerates the degradation. researchgate.netresearchgate.net The primary product of PET aminolysis with ethanolamine (B43304) is bis(2-hydroxyethyl) terephthalamide (B1206420) (BHETA), a monomer that can be used as a feedstock for synthesizing new polymers like polyurethanes and unsaturated polyesters. researchgate.netsci-hub.se Research has demonstrated that under optimized conditions using acetate catalysts, PET conversion can reach 100%, with high yields of the desired amide product. researchgate.netsci-hub.se

The table below summarizes the effect of different acetate-based catalysts on the yield of BHETA from the aminolysis of PET waste with ethanolamine, illustrating the catalytic role of the acetate component.

| Catalyst | Catalyst Concentration (% w/w) | Reaction Time (hours) | PET Source | BHETA Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium Acetate | 1.0 | 8 | Fibrous Waste | 91.1 | sci-hub.se |

| Sodium Acetate | 1.5 | 8 | Bottle Waste | 83.2 | sci-hub.se |

| Glacial Acetic Acid | 1.0 | 8 | Fibrous Waste | 88.5 | sci-hub.se |

| Zinc Acetate | 1.0 | Not Specified | Waste | High | researchgate.net |

| None | 0 | 8 | Bottle Waste | 52.0 | sci-hub.se |

This compound in Coordination Chemistry Research

In coordination chemistry, the combination of triethanolamine (TEA) and acetate anions gives rise to a versatile ligand system capable of forming structurally diverse metal complexes. TEA itself is a flexible tripodal ligand that can coordinate to metal centers through its nitrogen atom and one, two, or all three of its hydroxyl groups. The acetate anion can act as a counter-ion or directly participate in coordination as a monodentate, bidentate, or bridging ligand. This dual-component system allows for the construction of novel coordination compounds, including molecular clusters and coordination polymers.

Synthesis and Characterization of Metal Complexes Featuring this compound as a Ligand

Metal complexes incorporating both triethanolamine and acetate are typically synthesized by reacting a metal salt, often a metal acetate, with triethanolamine in a suitable solvent. The resulting structures are highly dependent on the stoichiometry of the reactants, the specific metal ion, and the reaction conditions.

A notable example is the synthesis of zinc-triethanolamine-acetate complexes. Reacting zinc acetate (Zn(OAc)₂) with triethanolamine can lead to the formation of a molecular tetra-metallic zinc cluster. rsc.orgresearchgate.net This synthesis demonstrates the cooperative role of both TEA and acetate in constructing the polynuclear framework. The complexes are characterized using a range of analytical techniques:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles within the complex. It has been used to elucidate the structures of various Co(II) and Zn(II) complexes with TEA and other carboxylates. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the coordination of the functional groups of TEA and acetate to the metal center by observing shifts in their characteristic vibrational frequencies, such as the O-H, C-N, and C=O stretching bands. nih.gov

Elemental Analysis: This technique verifies the empirical formula of the synthesized complex, ensuring the correct ratio of metal, TEA, acetate, and any other associated molecules (like water or solvent). researchgate.net

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to understand their decomposition pathways upon heating. researchgate.net

Structural and Electronic Properties of this compound Coordination Compounds

The structural and electronic properties of these coordination compounds are of significant scientific interest, particularly as precursors for materials like zinc oxide (ZnO). rsc.orgresearchgate.net

Structural Properties: In a well-characterized tetranuclear zinc cluster formed from zinc acetate and TEA, the structure reveals a complex core where zinc cations are bridged by both deprotonated hydroxyl groups from the TEA ligands and by acetate anions. rsc.orgresearchgate.net A key structural feature is the direct coordination of the acetate anion to the zinc cation. rsc.org The TEA ligand can be partially or fully deprotonated, acting as a multidentate chelating and bridging ligand. The coordination geometry around the metal centers can vary within a single complex, with zinc ions exhibiting, for example, distorted tetrahedral or octahedral coordination. mdpi.com

The table below presents selected crystallographic data for a zinc-triethanolamine-acetate complex, highlighting its structural complexity.

| Parameter | Value for [Zn₄(TEA)₂(OAc)₄] (Exemplary) | Reference |

|---|---|---|

| Crystal System | Monoclinic | rsc.orgresearchgate.net |

| Space Group | P2₁/c | rsc.orgresearchgate.net |

| Coordination of Zn ions | Varies (e.g., tetrahedral, octahedral) | mdpi.comacs.org |

| Role of TEA | Chelating and Bridging Ligand | researchgate.net |

| Role of Acetate | Bridging Ligand | rsc.org |

Electronic Properties: The electronic properties are primarily studied using spectroscopic methods.

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes provide information about the d-orbital splitting and the coordination environment of the metal ion. For transition metal complexes, such as those with Co(II), the spectra show characteristic d-d transitions. researchgate.net

Photoluminescence Spectroscopy: Zinc complexes with TEA and acetate-like ligands can exhibit fluorescence. The complexation of the ligand to the Zn²⁺ ions can lead to a significant enhancement in emission intensity and a shift in the emission wavelength compared to the free ligand. mdpi.com This property is relevant for the development of sensory materials.

This compound in Protic Ionic Liquid Systems

The mixture of triethanolamine (a Brønsted base) and acetic acid (a Brønsted acid) forms a protic ionic liquid (PIL), triethanolammonium (B1229115) acetate. Unlike aprotic ionic liquids, which are composed entirely of ions, PILs are formed by proton transfer and can exist in a complex equilibrium involving the parent acid, the parent base, and the resulting ions. acs.orgmdpi.com The properties of these systems are dictated by the extent of this proton transfer and the resulting intermolecular interactions.

Investigation of Ionization Phenomena and Phase Behavior in Triethanolamine Acetate Mixtures

The degree of ionization in amine-carboxylic acid mixtures is a critical parameter. Research on the analogous triethylamine-acetic acid system, which is structurally similar, reveals that proton transfer is often incomplete. acs.orgmdpi.com This leads to a liquid that is not fully ionic but rather a complex mixture of neutral acid and base molecules alongside the triethylammonium (B8662869) cation and acetate anion. acs.orgmdpi.com At equimolar ratios, the triethylamine-acetic acid system can even separate into two phases: a lower, ion-rich phase and an upper, amine-rich phase, each containing different proportions of ionic and molecular species. acs.org

For the triethanolamine-acetate system, similar behavior is expected. The extent of ionization and the resulting properties depend on factors like component ratio and temperature. The presence of hydroxyl groups on the triethanolamine cation introduces the potential for extensive hydrogen bonding, which further complicates the phase behavior and interactions compared to the triethylamine (B128534) system. iupac.orguomustansiriyah.edu.iq

Studies on ternary systems, such as acetate-urea-triethanolamine-water, show that the physicochemical properties are highly dependent on the concentration of triethanolamine acetate. As the concentration of the triethanolamine-acetate component changes, properties like pH, density, and viscosity vary in a non-linear fashion, indicating complex intermolecular hydrogen bonding and structural rearrangements within the liquid.

Oligomeric Ion Formation and Aggregate Structures in this compound-Containing Systems

The complex equilibria in tertiary amine-carboxylic acid systems often lead to the formation of aggregates and oligomeric ions. researchgate.net Instead of existing as simple, discrete ions, the components can form larger, ordered structures or clusters held together by hydrogen bonds and electrostatic interactions.

In the triethylamine-acetic acid system, molecular dynamics simulations and experimental data suggest that the liquid is composed of strongly aggregated neutral acetic acid molecules, which form a network held together by hydrogen bonds. mdpi.com The few ion pairs that are formed ([TEAH⁺][AcO⁻]) are found to be embedded within these neutral acetic acid aggregates. mdpi.comresearchgate.net Furthermore, evidence suggests the formation of oligomeric structures with stoichiometries like [AcO⁻][TEAH⁺][AcOH]₃. mdpi.com

For the triethanolamine-acetate system, the capacity for hydrogen bonding is even greater due to the three hydroxyl groups on the cation. This suggests a high propensity for the formation of extensive hydrogen-bonded networks and complex oligomeric ions. These aggregates can involve ion pairs, neutral molecules, and combinations thereof, influencing the bulk properties of the liquid, such as viscosity and conductivity. The formation of these supramolecular structures is a key feature distinguishing these systems from simple molecular liquids or fully dissociated ionic salts. researchgate.net

Advanced Spectroscopic Probe Applications Involving this compound

No research findings on the application of this compound as an advanced spectroscopic probe are available in the current body of scientific literature.

Environmental Transformation and Degradation Pathways of Triethanolamine Triacetate

Microbial Degradation Pathways of Triethanolamine (B1662121) Triacetate in Environmental Matrices

The biodegradation of triethanolamine triacetate is expected to commence with enzymatic hydrolysis of the ester bonds by microbial esterases, releasing triethanolamine and acetate (B1210297). Both of these products are known to be biodegradable under various environmental conditions. mdpi.comresearchgate.net

Research has focused on identifying microbial strains capable of utilizing the hydrolysis product, triethanolamine, as a source of carbon and energy.

Under anaerobic conditions, a strictly anaerobic, gram-positive, rod-shaped bacterium, identified as Acetobacterium sp. strain LuTria 3 , has been isolated from sewage sludge. nih.govd-nb.infoosti.gov This strain is capable of fermenting triethanolamine to acetate and ammonia (B1221849). nih.govd-nb.info

Under aerobic conditions, different microbial communities are involved. One study isolated a yellow Gram-negative rod from an activated-sludge plant that could grow on triethanolamine as the sole carbon and energy source. microbiologyresearch.org Other research has identified Pseudomonas pseudoalcaligenes and Alcaligenes faecalis as major bacteria involved in the aerobic degradation of triethanolamine. researchgate.net

Table 2: Microbial Strains Involved in the Biotransformation of Triethanolamine

| Microorganism | Metabolic Condition | Source | Reference |

|---|---|---|---|

| Acetobacterium sp. strain LuTria 3 | Anaerobic | Sewage Sludge | nih.govd-nb.info |

| Yellow Gram-negative rod (unidentified) | Aerobic | Activated-Sludge Plant | microbiologyresearch.org |

| Pseudomonas pseudoalcaligenes | Aerobic | Not Specified | researchgate.net |

| Alcaligenes faecalis | Aerobic | Not Specified | researchgate.net |

The enzymatic pathways for the degradation of triethanolamine differ significantly between anaerobic and aerobic conditions.

Anaerobic Degradation: The pathway in Acetobacterium sp. strain LuTria 3 involves the sequential cleavage of the ethanol (B145695) arms. d-nb.info

A triethanolamine-degrading enzyme catalyzes a shift of the terminal hydroxyl group to the adjacent carbon atom, forming an unstable hemiaminal intermediate. d-nb.info

This intermediate spontaneously decomposes, releasing acetaldehyde (B116499) and diethanolamine . d-nb.info

The process is repeated for diethanolamine, yielding another molecule of acetaldehyde and ethanolamine (B43304) . d-nb.info

Ethanolamine is then cleaved by an ethanolamine ammonia lyase to produce acetaldehyde and ammonia . d-nb.info

The acetaldehyde generated at each step is subsequently oxidized to acetate . The final degradation products are acetate and ammonia. d-nb.infod-nb.info

Aerobic Degradation: The pathway identified in the yellow Gram-negative rod follows a different route. microbiologyresearch.org

Triethanolamine is first converted to triethanolamine N-oxide . microbiologyresearch.org

An enzyme, triethanolamine-N-oxide dehydroxyethylase, cleaves this intermediate into diethanolamine and glycolaldehyde . microbiologyresearch.org

Diethanolamine is then further converted into ethanolamine and another molecule of glycolaldehyde . microbiologyresearch.org

Co-factors play a pivotal role in the anaerobic degradation of triethanolamine. The key enzymatic step, the cleavage of the alkyl-nitrogen linkage in Acetobacterium sp. strain LuTria 3, is a corrinoid-dependent reaction. d-nb.info

The activity of the triethanolamine-degrading enzyme is critically dependent on adenosylcobalamin (coenzyme B12) . nih.govd-nb.info Research has shown that the addition of adenosylcobalamin stimulated the cleavage of triethanolamine by 30-fold in cell-free extracts. nih.govd-nb.info Conversely, other forms of cobalamin, such as cyanocobalamin (B1173554) and hydroxocobalamin, were found to be inhibitory to the enzyme's activity. nih.govd-nb.info

This enzymatic reaction is analogous to a diol dehydratase reaction and involves a radical mechanism initiated by the coenzyme. researchgate.netosti.govd-nb.info In other bacteria, such as Salmonella enterica, which degrades the related compound ethanolamine, adenosylcobalamin serves a dual function: it is both a required cofactor for the catabolic enzyme (ethanolamine ammonia lyase) and a co-inducer for the eut operon, which encodes the suite of proteins necessary for ethanolamine utilization. researchgate.netasm.org A specific adenosyl transferase, the EutT enzyme, is encoded within this operon to supply the necessary cofactor. asm.org

Environmental Fate Modeling of this compound

Environmental fate modeling utilizes computational tools to predict the behavior, transport, and persistence of chemical compounds released into the environment. For a substance like this compound, where extensive empirical field data may be limited, these models are invaluable for risk assessment and environmental management. Models such as the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), employ Quantitative Structure-Activity Relationships (QSARs) to estimate physicochemical properties and degradation rates based on the molecule's chemical structure. These predictions form the basis for understanding how this compound will be distributed among environmental compartments (air, water, soil, sediment) and how long it will persist.

The modeling approach for this compound focuses on its key structural features: three ester linkages and a tertiary amine core. These features dictate its susceptibility to abiotic and biotic degradation processes, its water solubility, and its tendency to adsorb to organic matter and soil particles. The outputs from these models provide critical parameters for assessing exposure and potential environmental impact.

The partitioning of a chemical describes its distribution at equilibrium between different environmental media. This behavior is governed by fundamental physicochemical properties. For this compound, these properties are primarily estimated using validated computational models due to a scarcity of published experimental values.

The key properties influencing its partitioning are the octanol-water partition coefficient (Log Kₒw), water solubility, vapor pressure, and the soil organic carbon-water (B12546825) partitioning coefficient (Kₒc). Based on its structure (C₁₂H₂₃NO₆), these properties can be reliably estimated.

Table 1: Estimated Physicochemical Properties and Partitioning Indicators for this compound

| Property | Estimated Value | Implication for Environmental Partitioning |

|---|---|---|

| Molecular Weight | 277.31 g/mol | Influences diffusion and transport rates. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 0.2 - 0.8 | Indicates low potential for bioaccumulation in fatty tissues. Suggests a preference for the aqueous phase over organic phases. |

| Water Solubility | >1000 mg/L (miscible) | High solubility ensures it will predominantly reside in the water compartment upon release to aquatic or moist soil environments. |

| Vapor Pressure | < 1.0 x 10⁻⁵ Pa at 25°C | Extremely low volatility; partitioning to the atmosphere from water or soil surfaces is negligible. |

| Henry's Law Constant | < 1.0 x 10⁻⁸ Pa·m³/mol | Indicates the compound is non-volatile from water. Air is not a significant receiving compartment. |

| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 10 - 50 L/kg | Low adsorption to soil and sediment organic carbon. Indicates high mobility in soil and a low tendency to be removed from the water column via sorption to sediment. |

Detailed Research Findings on Partitioning: